molecular formula C27H28FNO2 B590857 4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone CAS No. 1347289-37-5

4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone

Cat. No. B590857
CAS RN: 1347289-37-5
M. Wt: 417.524
InChI Key: KVKNSZVGWTXHLF-UHFFFAOYSA-N
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Description

4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone (4-BHPB) is an organic compound with a number of interesting and useful properties. It is a chiral compound, meaning it has two non-superimposable mirror images. It is also a highly polar compound, meaning it has a large dipole moment and can be used to separate molecules with different dipole moments. Furthermore, 4-BHPB has been used in a number of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand for metal complexes.

Scientific Research Applications

Analytical Method Development

A study by Monser and Trabelsi (2003) developed a rapid and sensitive HPLC method for the simultaneous determination of haloperidol and its degradation products, which are structurally similar to the compound . This method utilized a porous graphitic carbon column and an isocratic elution, demonstrating the compound's relevance in analytical chemistry for pharmaceutical formulations (Monser & Trabelsi, 2003).

Synthesis and Chemical Properties

Botteghi et al. (2001) explored the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain structural elements similar to the compound of interest. This research highlights the compound's significance in synthetic organic chemistry, particularly in the context of synthesizing complex pharmaceutical agents (Botteghi et al., 2001).

Pharmacological Research

Favretto et al. (2013) developed a method for monitoring Haloperidol, a compound with structural similarities, in body fluids and hair of children using LC-HRMS. This study underlines the compound's potential use in pharmacokinetic studies and the monitoring of drug exposure, providing valuable information for clinical and forensic toxicology (Favretto et al., 2013).

Material Science

Sivkova et al. (2012) described the synthesis of new stable polyacetylenes with increased quantum yield of fluorescence due to the presence of pendant groups structurally similar to the compound of interest. This research demonstrates the compound's relevance in the development of new materials with enhanced optical properties, potentially useful in sensors and imaging technologies (Sivkova et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-phenylphenyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO2/c28-25-14-10-23(11-15-25)26(30)7-4-18-29-19-16-27(31,17-20-29)24-12-8-22(9-13-24)21-5-2-1-3-6-21/h1-3,5-6,8-15,31H,4,7,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNSZVGWTXHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1347289-37-5
Record name 4-(4-[1,1′-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y4NUM9UNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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